4-[({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[[(2,7-dimethylimidazo[1,2-a]pyridine-3-carbonyl)amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-7-8-21-15(9-11)20-12(2)16(21)17(22)19-10-13-3-5-14(6-4-13)18(23)24/h3-9H,10H2,1-2H3,(H,19,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTHYSNBNULZKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)NCC3=CC=C(C=C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H19N5O2. The compound features a benzoic acid moiety linked to a dimethylimidazo[1,2-a]pyridine structure via a formamido group. This unique structure may contribute to its diverse biological activities.
Research indicates that compounds with similar structures can influence various biological pathways:
- Antioxidant Activity : Compounds derived from benzoic acid have shown antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : Some derivatives are known to inhibit enzymes such as cathepsins and proteasomes, which play critical roles in protein degradation and cellular homeostasis.
- Cell Signaling Modulation : These compounds may interact with signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antioxidant | Reduces oxidative stress by scavenging free radicals. |
| Enzyme Inhibition | Inhibits proteasomal activity and cathepsin enzymes, affecting protein turnover. |
| Cytotoxicity | Exhibits selective cytotoxic effects against certain cancer cell lines while sparing normal cells. |
| Anti-inflammatory | Potentially modulates inflammatory responses through inhibition of pro-inflammatory cytokines. |
Study 1: Enzyme Inhibition
A study evaluated the enzyme inhibition properties of benzoic acid derivatives. It was found that compounds similar to this compound significantly inhibited cathepsins B and L at concentrations ranging from 5 to 10 μM. The most potent compound exhibited over 60% inhibition compared to controls .
Study 2: Cytotoxicity Assessment
In vitro assays were conducted on various cancer cell lines (e.g., Hep-G2 and A2058). The results indicated that the compound displayed selective cytotoxicity with an IC50 value of approximately 15 μM against Hep-G2 cells while showing minimal effects on normal fibroblasts . This selectivity suggests potential for therapeutic applications in cancer treatment.
Study 3: Antioxidant Activity
Research investigating the antioxidant capabilities of similar compounds demonstrated that they effectively reduced reactive oxygen species (ROS) levels in human foreskin fibroblasts by up to 40% at concentrations of 10 μg/mL . This suggests that the compound may have protective effects against oxidative damage.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Key Differences and Implications
Functional Group Variations
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-[({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid, and what critical reaction parameters must be controlled?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Preparation of the 2,7-dimethylimidazo[1,2-a]pyridine-3-amine core via cyclization of 2-aminopyridine derivatives with α-bromoketones.
- Step 2 : Amide coupling between the amine and 4-(aminomethyl)benzoic acid using carbodiimide reagents (e.g., EDC/HOBt) under inert conditions.
- Critical Parameters : Temperature (0–5°C for coupling), solvent polarity (DMF or DCM), and stoichiometric ratios (1.2–1.5 equivalents of coupling reagent). Purification via column chromatography or recrystallization ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms regiochemistry of the imidazo[1,2-a]pyridine core and benzoic acid substitution pattern.
- HRMS : Validates molecular weight and isotopic distribution.
- HPLC-PDA : Assesses purity (>98% required for pharmacological studies).
- IR Spectroscopy : Identifies characteristic carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
Q. What preliminary biological screening approaches are recommended for assessing this compound's pharmacological potential?
- Methodological Answer :
- In vitro enzyme assays : Test inhibition of kinases or inflammatory mediators (e.g., COX-2) at 1–100 µM concentrations.
- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via MTT/WST-1 protocols.
- Solubility screening : Evaluate in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can researchers optimize reaction yields when encountering steric hindrance during the amide coupling step?
- Methodological Answer :
- Reagent selection : Replace EDC with more efficient coupling agents (e.g., HATU or PyBOP).
- Solvent optimization : Use polar aprotic solvents like DMF with 4Å molecular sieves to absorb byproducts.
- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 12–24 hours) and improve yields by 15–20% .
Q. What strategies resolve contradictory data between in vitro potency and in vivo efficacy observed in preclinical studies?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (t1/2), bioavailability (F%), and tissue distribution via LC-MS/MS.
- Metabolite identification : Use hepatocyte incubation or microsomal assays to detect inactive/degraded metabolites.
- Formulation adjustments : Improve solubility via PEGylation or nanoparticle encapsulation .
Q. How does modifying substituents on the imidazo[1,2-a]pyridine core affect target binding affinity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methyl, fluoro, chloro) at positions 2 and 7.
- Computational docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases).
- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications .
Q. What computational chemistry methods predict interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100–200 ns trajectories (AMBER/CHARMM force fields).
- Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic interactions at binding sites (e.g., hydrogen bonds, π-π stacking).
- Machine learning : Train models on kinase inhibitor datasets to predict off-target effects .
Q. How to address stability issues during formulation development for this acid-containing compound?
- Methodological Answer :
- Salt formation : Convert to sodium or lysine salts to enhance aqueous solubility.
- Prodrug strategy : Esterify the carboxylic acid group for improved membrane permeability.
- Lyophilization : Stabilize as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
